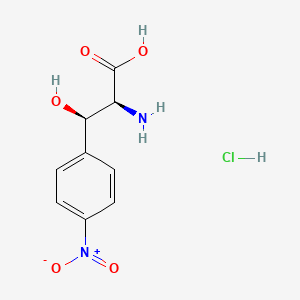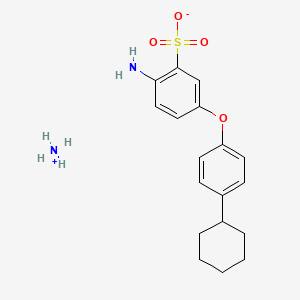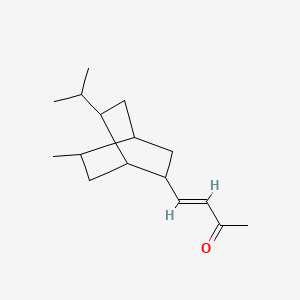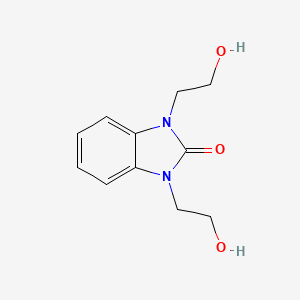![molecular formula C30H46O2 B12690208 2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] CAS No. 93893-79-9](/img/structure/B12690208.png)
2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2'-(2-Méthylpropylidène)bis[6-(1,1-diméthyléthyl)-4-(1-méthyléthyl)phénol] est un composé organique synthétique connu pour ses propriétés antioxydantes. Il est couramment utilisé dans diverses applications industrielles pour prévenir l'oxydation des matériaux, ce qui permet d'augmenter leur durée de vie. Le composé est caractérisé par sa structure moléculaire complexe, qui comprend plusieurs groupes tert-butyle et isopropyle liés à un noyau phénolique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,2'-(2-Méthylpropylidène)bis[6-(1,1-diméthyléthyl)-4-(1-méthyléthyl)phénol] implique généralement l'alkylation de composés phénoliques. Une méthode courante est la réaction du 2,6-di-tert-butylphénol avec l'isobutyraldéhyde en présence d'un catalyseur acide. Les conditions réactionnelles incluent souvent des températures élevées et des niveaux de pH contrôlés pour assurer un rendement et une pureté optimaux.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé est mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres réactionnels, tels que la température, la pression et les concentrations des réactifs. L'utilisation de techniques de purification avancées, telles que la distillation et la cristallisation, garantit que le produit final répond aux spécifications requises pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2'-(2-Méthylpropylidène)bis[6-(1,1-diméthyléthyl)-4-(1-méthyléthyl)phénol] subit plusieurs types de réactions chimiques, notamment :
Oxydation : Les groupes phénoliques peuvent être oxydés en quinones dans des conditions spécifiques.
Réduction : Le composé peut être réduit en ses dérivés hydroquinones correspondants.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire sur les cycles phénoliques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme le brome ou le chlore peuvent être utilisés pour des réactions d'halogénation.
Principaux produits formés
Oxydation : Dérivés de quinone.
Réduction : Dérivés d'hydroquinone.
Substitution : Composés phénoliques halogénés.
Applications de recherche scientifique
Le 2,2'-(2-Méthylpropylidène)bis[6-(1,1-diméthyléthyl)-4-(1-méthyléthyl)phénol] a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme stabilisateur dans les polymères et les résines pour prévenir la dégradation oxydative.
Biologie : Étudié pour ses propriétés antioxydantes potentielles dans les systèmes biologiques.
Médecine : Exploré pour son rôle dans la prévention des maladies liées au stress oxydatif.
Industrie : Utilisé dans la production du caoutchouc, des plastiques et des lubrifiants pour améliorer leur durabilité et leurs performances.
Mécanisme d'action
Les propriétés antioxydantes du 2,2'-(2-Méthylpropylidène)bis[6-(1,1-diméthyléthyl)-4-(1-méthyléthyl)phénol] sont principalement dues à sa capacité à donner des atomes d'hydrogène à partir de ses groupes phénoliques. Ce don neutralise les radicaux libres, empêchant ainsi les dommages oxydatifs. Le composé interagit avec des cibles moléculaires telles que les espèces réactives de l'oxygène (ROS) et les espèces réactives de l'azote (RNS), inhibant leurs effets nocifs sur les cellules et les matériaux.
Applications De Recherche Scientifique
2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of rubber, plastics, and lubricants to enhance their durability and performance.
Mécanisme D'action
The antioxidant properties of 2,2’-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol] are primarily due to its ability to donate hydrogen atoms from its phenolic groups. This donation neutralizes free radicals, thereby preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.
Comparaison Avec Des Composés Similaires
Composés similaires
Phénol, 2,6-bis(1,1-diméthyléthyl) : Connu pour ses propriétés antioxydantes mais dépourvu des groupes isopropyle supplémentaires.
Phénol, 2,6-bis(1,1-diméthylpropyl) : Structure similaire mais avec des groupes alkyles différents, ce qui affecte sa réactivité et ses applications.
Unicité
Le 2,2'-(2-Méthylpropylidène)bis[6-(1,1-diméthyléthyl)-4-(1-méthyléthyl)phénol] est unique en raison de sa combinaison spécifique de groupes tert-butyle et isopropyle, qui améliorent ses propriétés antioxydantes et le rendent adapté à un éventail plus large d'applications par rapport à ses analogues.
Propriétés
Numéro CAS |
93893-79-9 |
|---|---|
Formule moléculaire |
C30H46O2 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-propan-2-ylphenyl)-2-methylpropyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C30H46O2/c1-17(2)20-13-22(27(31)24(15-20)29(7,8)9)26(19(5)6)23-14-21(18(3)4)16-25(28(23)32)30(10,11)12/h13-19,26,31-32H,1-12H3 |
Clé InChI |
YGLXHCPIKWCYEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=C(C(=CC(=C2)C(C)C)C(C)(C)C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)










